molecular formula C18H20O4 B3158130 10-methoxy-2,2-dimethyl-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one CAS No. 855779-26-9

10-methoxy-2,2-dimethyl-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one

Cat. No.: B3158130
CAS No.: 855779-26-9
M. Wt: 300.3 g/mol
InChI Key: RQBJTPVUMRHRST-UHFFFAOYSA-N
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Description

The compound "10-methoxy-2,2-dimethyl-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one" is a complex organic molecule It belongs to the family of chromene derivatives, known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "10-methoxy-2,2-dimethyl-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one" involves multi-step organic reactions. A common synthetic route includes the cyclization of suitable precursors under controlled conditions, followed by methoxylation to introduce the methoxy group at the desired position.

Industrial Production Methods

Industrial production requires optimization of reaction conditions to ensure high yield and purity. This involves using advanced techniques like continuous flow reactors, which offer precise control over reaction parameters and can be scaled up efficiently.

Chemical Reactions Analysis

Types of Reactions It Undergoes

The compound undergoes various chemical reactions including:

  • Oxidation: Converts to more oxidized derivatives under mild oxidizing agents.

  • Reduction: Reduction can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: PCC, KMnO4.

  • Reducing agents: NaBH4, LiAlH4.

  • Substitution reagents: Grignard reagents, halogens under specific catalysis.

Major Products Formed

The major products formed from these reactions vary but can include oxidized derivatives, reduced forms, and substituted analogs with varying degrees of biological activity.

Scientific Research Applications

This compound's applications in scientific research are broad, including:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential anti-cancer and anti-inflammatory properties.

  • Medicine: Potential use in the development of new pharmaceutical drugs.

  • Industry: Applications in material science for the synthesis of novel polymers and nanomaterials.

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The pathways influenced by this compound can vary based on its structural modifications, affecting cellular processes like signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

When compared to similar compounds, "10-methoxy-2,2-dimethyl-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one" stands out due to its unique methoxy and dimethyl substitutions which confer distinct reactivity and biological activity.

List of Similar Compounds

  • 7-Methoxy-2,2-dimethylchromene

  • 2,2-Dimethyl-3,4-dihydrocoumarin

  • 10-Methoxy-2,2-dimethylpyranochromene

Biological Activity

10-Methoxy-2,2-dimethyl-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one is a complex organic compound that belongs to the class of chromenes. This compound has garnered attention due to its potential biological activities, including anticancer properties and effects on various cellular pathways. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on available research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H22O4\text{C}_{18}\text{H}_{22}\text{O}_4

This structure features a methoxy group and a complex bicyclic framework which contributes to its biological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colorectal cancer).
  • Methodology : The MTT assay was utilized to evaluate cell viability and determine the half-maximal inhibitory concentration (IC50) values.
CompoundIC50 (MCF-7)IC50 (A549)IC50 (HCT116)
Parent Compound>100 µM>100 µM>100 µM
Modified Derivative 169.2 µM0.11 µM43.3 µM
Modified Derivative 2n.d.n.d.>100 µM

Note: "n.d." indicates not determined due to low inhibition or lack of dose-response behavior.

These findings suggest that modifications to the parent compound can enhance its anticancer properties significantly.

The mechanisms through which these compounds exert their effects include:

  • Induction of Apoptosis : Activation of c-Jun N-terminal kinase (JNK) and p38 MAPK pathways leading to increased reactive oxygen species (ROS) production.
  • Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at specific phases, contributing to their antiproliferative effects.
  • Inhibition of Key Enzymes : Certain derivatives may inhibit enzymes involved in tumor progression and metastasis.

Case Studies

In a study conducted by Liu et al., various derivatives of chromene were synthesized and tested for their antiproliferative activity against cancer cell lines. The results demonstrated that specific modifications led to enhanced cytotoxicity compared to the parent compound, indicating a promising avenue for further drug development .

Properties

IUPAC Name

9-methoxy-5,5-dimethyl-6,17-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1,7,9,11(15)-tetraen-16-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-18(2)8-7-12-13(22-18)9-14(20-3)15-10-5-4-6-11(10)17(19)21-16(12)15/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBJTPVUMRHRST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C3C(=C(C=C2O1)OC)C4=C(CCC4)C(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-methoxy-2,2-dimethyl-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one
Reactant of Route 2
10-methoxy-2,2-dimethyl-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one
Reactant of Route 3
Reactant of Route 3
10-methoxy-2,2-dimethyl-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one
Reactant of Route 4
Reactant of Route 4
10-methoxy-2,2-dimethyl-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one
Reactant of Route 5
10-methoxy-2,2-dimethyl-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one
Reactant of Route 6
10-methoxy-2,2-dimethyl-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one

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